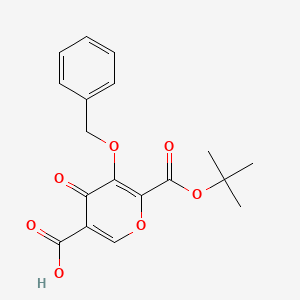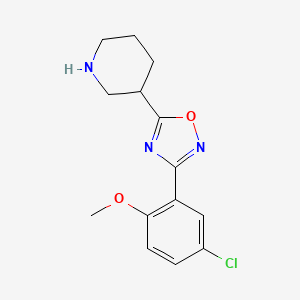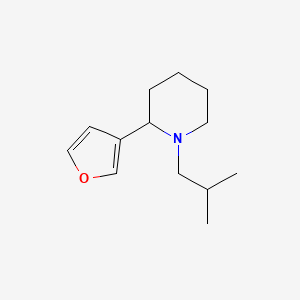
2-(Furan-3-yl)-1-isobutylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-3-yl)-1-isobutylpiperidine is a heterocyclic organic compound that features a furan ring attached to a piperidine ring with an isobutyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of an appropriate precursor, such as an N-acyl derivative of β-phenylethylamine, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . The furan ring can be introduced via a multicomponent reaction involving furfural and other reagents .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)-1-isobutylpiperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various furan derivatives, piperidine derivatives, and substituted furan compounds .
Scientific Research Applications
2-(Furan-3-yl)-1-isobutylpiperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)-1-isobutylpiperidine involves its interaction with specific molecular targets in biological systems. The furan ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can interact with various receptors and enzymes . These interactions can modulate biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)-1-isobutylpiperidine
- 2-(Furan-3-yl)-1-methylpiperidine
- 2-(Furan-3-yl)-1-ethylpiperidine
Uniqueness
2-(Furan-3-yl)-1-isobutylpiperidine is unique due to the specific positioning of the furan ring and the isobutyl substituent on the piperidine ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-(furan-3-yl)-1-(2-methylpropyl)piperidine |
InChI |
InChI=1S/C13H21NO/c1-11(2)9-14-7-4-3-5-13(14)12-6-8-15-10-12/h6,8,10-11,13H,3-5,7,9H2,1-2H3 |
InChI Key |
VLYGZCSUHAPJBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCCCC1C2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



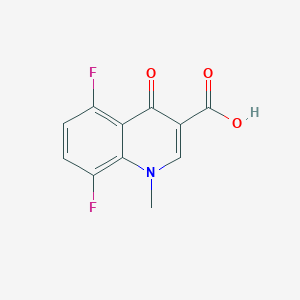
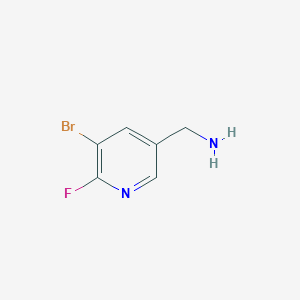

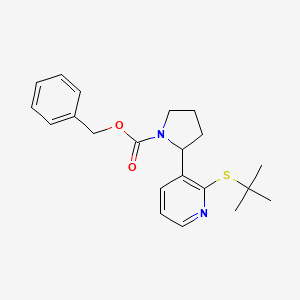
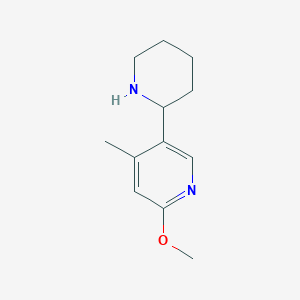

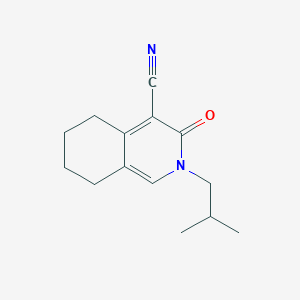

![8-Chloro-[1,2,4]triazolo[3,4-F][1,2,4]triazine](/img/structure/B11806189.png)
![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B11806192.png)
